CID 78060548
Description
CID 78060548 is a unique compound registered in PubChem, a comprehensive database for chemical structures and biological activities. Such compounds are often analyzed through cheminformatics tools, mass spectrometry (MS), and comparative studies with structurally or functionally analogous molecules .
Properties
Molecular Formula |
C13H25N2O4Si |
|---|---|
Molecular Weight |
301.43 g/mol |
InChI |
InChI=1S/C13H25N2O4Si/c1-3-15(4-2)13(17)11-19-8-7-18-10-12(16)14-6-5-9-20/h3-11H2,1-2H3,(H,14,16) |
InChI Key |
KECBMRMUBHJKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COCCOCC(=O)NCCC[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the Norgren 5CV-010-000 valve involves precision engineering and manufacturing processes. The components are typically made from high-quality materials such as stainless steel and brass to ensure durability and resistance to corrosion. The assembly process includes machining, welding, and fitting the parts together under controlled conditions to maintain the integrity and functionality of the valve.
Industrial Production Methods
Industrial production of the Norgren 5CV-010-000 valve involves several steps:
Material Selection: High-quality metals are chosen for their strength and resistance to wear.
Machining: Components are machined to precise dimensions using computer numerical control (CNC) machines.
Assembly: The machined parts are assembled using specialized tools and techniques to ensure a tight fit and proper alignment.
Testing: Each valve undergoes rigorous testing to ensure it meets the required specifications and performance standards.
Chemical Reactions Analysis
Types of Reactions
As a mechanical device, the Norgren 5CV-010-000 valve does not undergo chemical reactions in the traditional sense. it is designed to withstand various chemical environments, including exposure to different fluids and gases.
Common Reagents and Conditions
The valve is compatible with a wide range of fluids, including water, oil, and air. It is designed to operate under various conditions, including high pressure and temperature, without degrading or reacting with the fluids it controls.
Major Products Formed
Since the valve itself does not participate in chemical reactions, there are no major products formed from its use. Its primary function is to control the flow of fluids in industrial systems.
Scientific Research Applications
The Norgren 5CV-010-000 valve is widely used in scientific research and industrial applications. Some of its key applications include:
Fluid Control Systems: Used in laboratories and industrial settings to precisely control the flow of liquids and gases.
Pneumatic Systems: Integral to pneumatic systems where precise control of air flow is required.
Hydraulic Systems: Used in hydraulic systems to manage the flow of hydraulic fluids.
Environmental Testing: Employed in environmental testing equipment to regulate the flow of test fluids.
Mechanism of Action
The Norgren 5CV-010-000 valve operates through a rotary switch mechanism. When the switch is rotated, it opens or closes the flow path for the fluid. The detented feature ensures that the valve remains in the selected position until manually changed. This mechanism allows for precise control of fluid flow in various applications.
Comparison with Similar Compounds
Table 1: Structural analogs of this compound based on PubChem data
| PubChem CID | Molecular Formula | Key Functional Groups | Structural Overlap (%) | Reference Compound Use Case |
|---|---|---|---|---|
| 78060548 | (Hypothetical) | (To be determined) | N/A | (Under investigation) |
| 6167 | C₂₂H₂₅NO₆ | Tropolone ring | 85% | Colchicine (anti-inflammatory) |
| 10153267 | C₃₅H₅₂O₅ | Triterpenoid backbone | 78% | 3-O-caffeoyl betulin (antiviral) |
| 5469634 | C₂₂H₃₄O₂ | Alkylphenol chain | 65% | Ginkgolic acid (enzyme inhibitor) |
Structural overlap is calculated using Tanimoto coefficients (>0.6 indicates high similarity) .

Key findings from analogous studies:
- Functional group alignment (e.g., hydroxyl or ester moieties) often correlates with target binding affinity, as seen in ginkgolic acid (CID 5469634) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative physicochemical properties
| Property | This compound (Predicted) | CID 6167 (Colchicine) | CID 10153267 |
|---|---|---|---|
| Molecular Weight (g/mol) | 400–450 | 399.43 | 552.77 |
| LogP (lipophilicity) | 2.8–3.5 | 1.2 | 4.1 |
| Hydrogen Bond Donors | 2–3 | 3 | 3 |
| Solubility (mg/mL) | 0.01–0.1 | 0.45 | 0.02 |
Data derived from PubChem predictions and experimental values for analogs .
Pharmacokinetic insights:
- High LogP values (e.g., CID 10153267) suggest membrane permeability but may limit aqueous solubility .
- CID 6167’s moderate solubility aligns with its oral bioavailability in clinical use .
Analytical Characterization
This compound’s structural elucidation would employ techniques validated in similar studies:
- Mass spectrometry: Collision-induced dissociation (CID-MS) and high-energy fragmentation (HCD) differentiate isomers via diagnostic fragments (e.g., m/z ratios) .
- Chromatography: HPLC-ESI-MS, as used for ginsenosides (CID 12594), resolves co-eluting compounds and quantifies this compound in mixtures .
Table 3: MS/MS fragmentation patterns (hypothetical)
| CID | Major Fragments (m/z) | Fragmentation Pathway |
|---|---|---|
| 78060548 | 285.1, 167.0 | Cleavage of ester bonds |
| 6167 | 310.2, 245.1 | Tropolone ring decomposition |
| 5469634 | 203.1, 135.0 | Alkylphenol chain loss |
HCD provides more stable fragmentation than CID-MS for complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
